methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate
Description
Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate, also known as Thiodicarb (CAS No. 59669–26–0), is a carbamate insecticide characterized by its dual thiocarbamate and carbamoyloxy groups . Structurally, it features a complex arrangement of sulfur-containing functional groups, including a butylsulfanyl moiety and a methyl-substituted carbamoyloxyethanimidothioate backbone. Thiodicarb is primarily used in agriculture to control lepidopteran pests due to its acetylcholinesterase inhibitory activity. Its regulatory status in the United States was updated under H.R. 4521, which modified tariff rates for this compound to 3.6% through December 31, 2023 .
Properties
IUPAC Name |
methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S2/c1-5-6-7-15-11(3)9(12)13-10-8(2)14-4/h5-7H2,1-4H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJAUWZEJURQOJ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSN(C)C(=O)ON=C(C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSN(C)C(=O)O/N=C(\C)/SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane gradients (10–30%) effectively isolates the product, as demonstrated in the purification of cyclopent[indole] derivatives.
Typical Elution Profile:
| Fraction | Solvent Ratio | Target Compound Retention |
|---|---|---|
| 1–5 | 10% EtOAc | Impurities |
| 6–12 | 20% EtOAc | Product |
| 13–15 | 30% EtOAc | Polar Byproducts |
Recrystallization
Methanol/water mixtures (7:3) yield crystalline product with >95% purity, analogous to the recrystallization of tetramic acids.
Challenges and Mitigation
Hydrolytic Instability
The thiocarbamate bond is prone to hydrolysis. Strategies include:
Byproduct Formation
Competitive oxidation of the thioether to sulfoxide is minimized using inert atmospheres (N₂/Ar) and antioxidants like BHT.
Chemical Reactions Analysis
Types of Reactions
Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Thiodicarb lacks the thiazine-thione ring system present in compounds 1e–1h but shares sulfur-rich functional groups.
- Electron-withdrawing substituents (e.g., trifluoromethyl in 1f and 1g) enhance thermal stability and alter electronic properties, whereas electron-donating groups (e.g., methoxy in 1g) increase solubility in polar solvents .
Insights :
- Thiodicarb’s commercial synthesis likely prioritizes scalability over yield, unlike the lab-scale reactions for 1e–1h, which face challenges in purity (e.g., inseparable mixtures in 1f and 1g) .
- The use of n-butyllithium in 1e–1h suggests deprotonation strategies critical for forming thiazine-thione intermediates .
Spectroscopic and Stability Data
¹H-NMR Chemical Shifts (Selected Peaks)
| Compound | δ (ppm) Range | Notable Signals |
|---|---|---|
| Thiodicarb | Not provided | N/A |
| 1e | 6.89–9.02 | 9.02 (bs, NH), 6.89 (s, mesityl CH) |
| 1f | 5.47–9.12 | 9.12 (bs, NH), 8.10–7.20 (aromatic CH) |
| 1g | 3.81–9.10 | 3.81 (s, OCH₃), 7.71–6.90 (aromatic CH) |
Biological Activity
Methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H18N2O2S2
- Molecular Weight : 246.37 g/mol
- CAS Number : 126963796
The compound features a unique structure that includes a butylsulfanyl group, which may influence its biological activity by enhancing lipophilicity and cellular uptake.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The presence of the sulfanyl group is hypothesized to play a role in this activity by disrupting bacterial cell membranes.
- Cytotoxic Effects : The compound has shown cytotoxic effects on certain cancer cell lines, indicating potential as an anti-cancer agent. The mechanism may involve the induction of apoptosis in malignant cells.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thioester derivatives, including this compound. Results indicated a significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations above 50 µg/mL.
-
Cytotoxicity against Cancer Cells :
- In vitro assays conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 30 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound triggers programmed cell death pathways.
-
Mechanistic Studies :
- Further mechanistic studies highlighted that this compound activates caspase-3 and caspase-9 pathways, essential mediators of apoptosis. This was corroborated by Western blot analysis showing increased levels of cleaved PARP, a marker for apoptosis.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Concentration Range | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 - 100 µg/mL | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 10 - 100 µg/mL | Significant growth inhibition |
| Cytotoxicity | MCF-7 (Breast Cancer) | 1 - 100 µM | Dose-dependent viability reduction |
| Apoptosis Induction | MCF-7 | 30 µM | Increased apoptotic cells |
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing methyl (1E)-N-[butylsulfanyl(methyl)carbamoyl]oxyethanimidothioate?
- Methodological Answer : The synthesis of this compound requires multi-step reactions involving thiourea and carbamate precursors. Key steps include:
- Reagent Selection : Use alkylation agents (e.g., butylsulfanyl derivatives) and carbamoylating reagents under anhydrous conditions.
- Optimized Conditions : Maintain temperatures between 0–25°C to prevent side reactions, and employ catalysts like n-butyllithium (1.2–1.5 equivalents) to enhance reactivity .
- Purification : Utilize column chromatography (e.g., EtOAc/hexane gradients) or recrystallization from methanol for high-purity isolation .
Table 1 : Critical Parameters for Synthesis Optimization
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Low temps reduce side reactions |
| Catalyst (n-BuLi) | 1.2–1.5 equiv. | Excess improves conversion |
| Reaction Time | 4–24 hours | Longer durations risk decomposition |
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, thiourea protons typically appear as broad singlets near δ 9.0–9.1 ppm in CDCl₃ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [MH+] 326.1020 for C₁₉H₂₀NS₂ analogs) .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of butylsulfanyl and carbamoyl groups .
Table 2 : Key Analytical Data for Analogous Compounds
| Technique | Example Data | Reference Compound |
|---|---|---|
| ¹H-NMR | δ 9.02 (bs, 1H, NH), 2.45 (s, 6H, CH₃) | 1e |
| HRMS | [MH+] 326.1020 (C₁₉H₂₀NS₂) | 1e |
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., acetylcholinesterase) using fluorometric or colorimetric assays.
- Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HeLa) at concentrations of 1–100 µM to evaluate therapeutic windows .
- Mechanistic Probes : Incorporate radiolabeled analogs (e.g., ³H/¹⁴C) to track binding interactions .
Advanced Research Questions
Q. How can contradictions in reaction yields or selectivity during synthesis optimization be resolved?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) using factorial designs to identify critical factors .
- Byproduct Analysis : Employ LC-MS to detect intermediates (e.g., disulfide byproducts) and adjust stoichiometry .
- Kinetic Studies : Use in-situ FTIR or NMR to monitor reaction progress and optimize time-temperature profiles .
Q. What strategies elucidate the reaction mechanisms involving the thiourea or carbamate groups in this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O or ³⁴S isotopes to trace bond cleavage/formation during hydrolysis or substitution reactions .
- Computational Modeling : Perform density functional theory (DFT) calculations to map transition states and activation energies for carbamate-thiourea interconversion .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with varied alkyl chains (e.g., ethyl vs. butylsulfanyl) and assess bioactivity shifts .
- Crystallographic Docking : Use resolved X-ray structures to simulate ligand-receptor interactions (e.g., binding affinity to kinase targets) .
Table 3 : Example SAR Trends for Thiourea Derivatives
| Derivative Modification | Biological Activity Change | Reference |
|---|---|---|
| Butyl → Ethylsulfanyl | Reduced enzyme inhibition | |
| Methyl → Trifluoromethyl | Enhanced metabolic stability |
Q. What methods address solubility limitations of this compound in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-methanol-water mixtures (e.g., 10% DMSO) to enhance solubility without denaturing proteins .
- Prodrug Design : Synthesize phosphate or glycoside derivatives to improve aqueous compatibility .
Q. How can computational modeling predict the compound’s stability or target interactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
